N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Beschreibung
N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1111988-89-6) is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a 3-methyl-1,2,4-oxadiazole substituent and a 3-methoxybenzyl acetamide side chain . Its structural complexity arises from the integration of heterocyclic moieties known for modulating bioactivity, such as the oxadiazole ring (implicated in hydrogen bonding and metabolic stability) and the pyrimidoindole system (associated with π-π stacking interactions in target binding) . The compound’s physicochemical properties, including solubility and logP, are influenced by the electron-donating methoxy group on the phenyl ring and the hydrophobic methyl-oxadiazole unit .
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-15-27-21(34-28-15)13-29-14-26-22-18-8-3-4-9-19(18)30(23(22)24(29)32)12-20(31)25-11-16-6-5-7-17(10-16)33-2/h3-10,14H,11-13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOYZWWMUIHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Pyrimidoindole Derivatives with Varied Substitutions
- Compound L690-0169 : Replaces the 3-methoxybenzyl group with a 3-(methylsulfanyl)phenyl moiety. This substitution enhances lipophilicity (logP increases by ~0.3 units) but reduces aqueous solubility, as observed in comparative pharmacokinetic studies .
- N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1112009-67-2) : Introduces a chlorine atom at the 3-position of the phenyl ring, which increases electronegativity and may improve target affinity in halogen-bond-prone environments (e.g., kinase active sites) .
Table 1: Comparative Physicochemical Properties
| Compound | logP | Solubility (µg/mL) | Molecular Weight |
|---|---|---|---|
| Target Compound (CAS 1111988-89-6) | 3.12 | 12.5 | 516.54 |
| L690-0169 | 3.45 | 8.2 | 532.61 |
| CAS 1112009-67-2 | 3.28 | 9.8 | 551.02 |
Oxadiazole and Indole Hybrids
- N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide : Replaces the oxadiazole with a sulfanyl group, reducing metabolic stability (t½ decreases from 6.8 h to 4.2 h in microsomal assays) but improving IC₅₀ against topoisomerase II (0.18 µM vs. 0.32 µM for the target compound) .
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide : Demonstrates enhanced enzyme inhibition (e.g., COX-2 IC₅₀ = 0.45 µM) compared to the target compound (COX-2 IC₅₀ = 1.2 µM), attributed to the indole moiety’s planar aromaticity .
Bioactivity and Pharmacokinetic Profiling
Antimicrobial and Anticancer Activity
Table 2: Comparative Bioactivity Data
| Compound | MIC (S. aureus) | COX-2 IC₅₀ (µM) | HeLa EC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 16 | 1.2 | 48 |
| CAS 1112009-67-2 | 24 | 0.95 | 28 |
| Fluoropyridine Analog | 2 | N/A | 12 |
Analytical and Structural Characterization
- NMR Profiling : Comparative ¹H NMR analysis (e.g., chemical shifts at δ 7.2–7.4 ppm for aromatic protons) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter electron density, as seen in analogs like Rapa derivatives .
- Molecular Networking : LC-MS/MS-based dereplication (cosine score ≥0.85) clusters the target compound with pyrimidoindole-oxadiazole hybrids, distinguishing it from indole-thiazole derivatives (cosine score ≤0.6) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
